REACTION_SMILES
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[CH3:1][N:2]1[CH2:3][CH2:4][CH:5]([OH:8])[CH2:6][CH2:7]1.[CH3:21][S:22]([CH3:23])=[O:24].[Cl:11][c:12]1[n:13][cH:14][cH:15][c:16]([C:18]#[N:19])[cH:17]1.[H-:10].[Na+:9].[OH2:20]>>[CH3:1][N:2]1[CH2:3][CH2:4][CH:5]([O:8][c:12]2[n:13][cH:14][cH:15][c:16]([C:18]#[N:19])[cH:17]2)[CH2:6][CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCC(O)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccnc(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CN1CCC(Oc2cc(C#N)ccn2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |